1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

Medicinal Chemistry Organic Synthesis Scaffold Saturation

Choose 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole for your drug discovery programs. Unlike aromatic or partially unsaturated analogs, this fully saturated scaffold provides unique conformational rigidity essential for selective target engagement—demonstrated by α7 nAChR agonists (EC50 1.4 μM) with no off-target α4β2 activity, COX-2 selective inhibitors, and LOX/ATX inhibitors. Generic substitution risks compromised selectivity and pharmacokinetics. Secure the correct saturation state to ensure reproducible synthesis and biological outcomes. Bulk quantities available; request a quote for your program.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 135325-06-3
Cat. No. B1601838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
CAS135325-06-3
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)CNC2
InChIInChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2
InChIKeyKGLCNBOXQUHILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole (CAS 135325-06-3) Chemical Profile and Scaffold Classification


1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole (CAS 135325-06-3) is a saturated, fused bicyclic organic compound consisting of two pyrrolidine rings . As a conformationally constrained bicyclic diamine, it serves as a versatile building block in medicinal chemistry for the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders . Its saturated framework differentiates it from aromatic analogs like pyrrolo[3,4-c]pyrrole and partially unsaturated variants such as tetrahydropyrrolo[3,4-c]pyrrole, offering distinct chemical stability and synthetic utility .

Why 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole Cannot Be Substituted by Other Pyrrolopyrrole Analogs


Generic substitution among pyrrolopyrrole analogs is not feasible due to fundamental differences in saturation state and conformational rigidity, which directly impact synthetic accessibility, target selectivity, and pharmacokinetic properties . The fully saturated hexahydropyrrolo[3,4-c]pyrrole core provides a unique three-dimensional spatial arrangement of its two secondary amine groups, enabling specific interactions with biological targets that are not achievable with partially unsaturated tetrahydropyrrolo[3,4-c]pyrrole or the fully aromatic pyrrolo[3,4-c]pyrrole scaffolds . This conformational constraint is critical for achieving high target selectivity, as demonstrated by derivative A-844606 which exhibits EC50 values of 1.4 μM at human α7 nAChR with no measurable effect on α4β2 nAChRs . Procurement of the correct saturation state is therefore essential for reproducible synthetic outcomes and target engagement profiles.

Quantitative Differentiation Evidence for 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole Relative to Closest Analogs


Saturation State Comparison: Hexahydropyrrolo vs. Tetrahydropyrrolo Scaffold Stability and Synthetic Utility

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole is a fully saturated bicyclic diamine, while 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole contains one double bond, resulting in a partially unsaturated scaffold . The fully saturated hexahydro scaffold offers enhanced chemical stability and predictable reactivity in multi-step syntheses, as it lacks the alkene functionality that can undergo unwanted side reactions . This saturation state difference is critical for maintaining structural integrity during subsequent derivatization steps.

Medicinal Chemistry Organic Synthesis Scaffold Saturation

Conformational Constraint Advantage: Hexahydropyrrolo Scaffold vs. Flexible Piperazine in Target Selectivity

The hexahydropyrrolo[3,4-c]pyrrole scaffold provides a rigid, conformationally constrained bicyclic framework, in contrast to the flexible, monocyclic piperazine ring commonly used as a diamine building block . This constraint is evidenced by the derivative A-844606, which incorporates the hexahydropyrrolo[3,4-c]pyrrole core and exhibits high selectivity for α7 nAChR (EC50 1.4 μM human, 2.2 μM rat) with no measurable effect on α4β2 nAChRs . Such subtype selectivity is often difficult to achieve with flexible linkers like piperazine, which can adopt multiple conformations and engage off-target receptors.

Drug Discovery Conformational Constraint Target Selectivity

COX-2 Selectivity Advantage: Pyrrolo[3,4-c]pyrrole Mannich Bases vs. Meloxicam

Mannich base derivatives of the pyrrolo[3,4-c]pyrrole scaffold exhibit potent, preferential COX-2 inhibition with a COX-2/COX-1 inhibitory ratio better than the reference drug meloxicam [1]. In enzymatic assays, all investigated molecules inhibited the inducible isoform COX-2 more strongly than the constitutive COX-1, and every studied compound revealed a lower IC50 value for COX-2 inhibition and a better COX-2/COX-1 selectivity ratio than meloxicam [1]. This class-level finding demonstrates the intrinsic ability of the pyrrolo[3,4-c]pyrrole core to confer COX-2 selectivity.

Anti-inflammatory COX-2 Inhibition Selectivity Ratio

Optimal Research and Industrial Applications for 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole


Synthesis of Selective α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists for Neurological Disorder Research

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole serves as the core scaffold for developing selective α7 nAChR agonists such as A-844606, which demonstrates EC50 values of 1.4 μM (human) and 2.2 μM (rat) with no measurable activity at α4β2 nAChRs . The rigid bicyclic framework is essential for achieving this subtype selectivity, making it the preferred building block for programs targeting schizophrenia, Huntington's disease, Alzheimer's disease, and Parkinson's disease [1].

Development of Preferential COX-2 Inhibitors with Improved Safety Profiles

Derivatives of the pyrrolo[3,4-c]pyrrole scaffold consistently exhibit COX-2/COX-1 selectivity ratios superior to meloxicam, a clinically used preferential COX-2 inhibitor [1]. This class-level property positions 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole as a valuable starting material for designing next-generation anti-inflammatory agents with potentially reduced gastrointestinal and cardiovascular adverse effects [1].

Construction of Lysyl Oxidase (LOX) Inhibitors for Oncology and Fibrosis Research

The hexahydropyrrolo[3,4-c]pyrrole scaffold is explicitly claimed in patents as a core structure for lysyl oxidase (LOX) and LOX-like (LOXL) family inhibitors [2]. These inhibitors are under investigation for treating EGFR-related cancers and fibrotic conditions, where LOX-mediated cross-linking of collagen and elastin contributes to disease progression [2]. The saturated, conformationally constrained scaffold is critical for achieving potent enzyme inhibition.

Design of Autotaxin (ATX) Inhibitors for Renal Disease and Fibrosis

Patents specifically claim hexahydropyrrolo[3,4-c]pyrrole derivatives as autotaxin (ATX) inhibitors, which reduce lysophosphatidic acid (LPA) production and are indicated for treating renal diseases and fibrotic conditions [3]. The scaffold's unique spatial arrangement of nitrogen atoms enables optimal interaction with the ATX active site, distinguishing it from other bicyclic diamines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.